N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide
Description
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with an oxazole ring, which is further substituted with an ethyl and a methyl group
Properties
IUPAC Name |
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-8-9(6(2)14-16-8)13-10(15)7-4-11-12-5-7/h4-5H,3H2,1-2H3,(H,11,12)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITIZQHQIDDEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)NC(=O)C2=CNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazines with 1,3-diketones or their equivalents under reflux conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl substituents, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the oxazole or pyrazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Reduced heterocycles, ring-opened products.
Substitution Products: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide
- N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-5-carboxamide
- N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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